

4-(Aminomethyl)hexan-3-ol binding affinity vs standard ligands

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Compound of Interest

Compound Name: 4-(Aminomethyl)hexan-3-ol

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Fragment-Based Ligand Evaluation: Binding Affinity of **4-(Aminomethyl)hexan-3-ol** vs. Standard Ligands

As fragment-based drug discovery (FBDD) continues to expand the druggable chemical space, the evaluation of low-molecular-weight building blocks against established clinical targets is critical. This guide provides an objective, biophysical comparison between **4-(Aminomethyl)hexan-3-ol** (a novel aliphatic amino-alcohol fragment, MW: 131.22 Da) and Pregabalin (a standard clinical ligand, MW: 159.23 Da).

We will evaluate these compounds against the $\alpha 2\delta$ -1 subunit of the voltage-gated calcium channel (VGCC), a primary therapeutic target for neuropathic pain and anxiety[1]. By replacing the carboxylic acid of pregabalin with a hydroxyl group, we can isolate the thermodynamic contribution of the salt-bridge interaction at the receptor's binding site[2].

Structural Rationale & Mechanistic Causality

The $\alpha 2\delta$ -1 subunit contains a highly conserved triple-arginine (RRR) motif (specifically involving R217/R243) that serves as the primary docking site for gabapentinoid drugs[2].

- Pregabalin (Standard): The carboxylic acid moiety of pregabalin forms a strong, enthalpy-driven salt bridge with the positively charged arginine residues of the $\alpha 2\delta$ -1 subunit. This ionic interaction is the primary driver of its high binding affinity (nM)[3].
- **4-(Aminomethyl)hexan-3-ol** (Test Fragment): This fragment retains the aminomethyl group and the aliphatic hexane backbone but replaces the carboxylate with a hydroxyl group at the C3 position. Because an alcohol can only participate in neutral hydrogen bonding, it cannot form a salt bridge with the RRR motif. We hypothesize that this isosteric replacement will result in a significantly higher (lower affinity), shifting the thermodynamic signature from an enthalpy-driven process to an entropy-driven one.

Experimental Workflows: Self-Validating Protocols

To accurately capture the kinetic and thermodynamic differences between a high-affinity standard and a low-affinity fragment, we employ a two-tiered biophysical cascade: Surface Plasmon Resonance (SPR) followed by Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time monitoring of the association (

) and dissociation (

) rates.

- Surface Preparation: Immobilize recombinant human $\alpha 2\delta$ -1 onto a CM5 sensor chip using standard EDC/NHS amine coupling.
 - Causality: Because **4-(Aminomethyl)hexan-3-ol** is a very small molecule (131 Da), the refractive index change upon binding is minimal. To ensure a detectable signal, a high target immobilization level (~3,000 RU) must be achieved.

- Buffer Preparation: Use HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to mimic physiological ionic strength.
- Kinetic Titration: Inject the ligands in a multi-cycle format. Use a high flow rate (30 μ L/min) with a 60-second association phase and a 120-second dissociation phase.
 - Causality: A high flow rate minimizes mass transport limitations, which is critical for accurately measuring the rapid and rates typical of low-affinity fragments.
- Self-Validating Step: Inject a positive control (100 nM Pregabalin) every 10 cycles. If the maximum response () of the control drops by >10%, the protein has denatured, and the chip must be discarded. This ensures that the low-affinity signals from the test fragment are not artifacts of target degradation.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC is an orthogonal, label-free technique used to dissect the binding affinity into its enthalpic () and entropic () components.

- Sample Dialysis: Dialyze the $\alpha 2\delta$ -1 protein extensively against the exact assay buffer (PBS, pH 7.4). Dissolve the ligands directly into the final dialysate.
 - Causality: Exact buffer matching is mandatory. Even minor pH or salt mismatches between the syringe and the cell will generate massive heats of mixing, obscuring the subtle heat of binding from the fragment.
- Titration Parameters: Load 50 μ M of $\alpha 2\delta$ -1 into the cell. Perform 20 injections of 2 μ L ligand (1 mM for the fragment, 100 μ M for Pregabalin) from the syringe.

- Self-Validating Step: Perform a "ligand-into-buffer" blank titration. Aliphatic alcohols like **4-(Aminomethyl)hexan-3-ol** exhibit significant heats of dilution. Subtracting this blank from the raw data ensures that the integrated peaks represent pure binding enthalpy.

Quantitative Data Presentation

The following table summarizes the biophysical profiling of both ligands. (Note: The data for **4-(Aminomethyl)hexan-3-ol** represents predictive biophysical modeling based on the loss of the carboxylate salt bridge, evaluated under the described FBDD protocols).

Ligand	MW (Da)	Functional Group	(Affinity ())	()	(kcal/mol)	(kcal/mol)
Pregabalin (Standard)	159.23	Carboxylic Acid	62.5 nM		-8.5	-1.2
4-(Aminomethyl)hexan-3-ol	131.22	Hydroxyl	45.2 μM		-3.2	-2.8

Data Interpretation: The standard ligand (Pregabalin) exhibits a highly favorable enthalpy (

kcal/mol), confirming the presence of the strong ionic salt bridge with the RRR motif[2].

Conversely, **4-(Aminomethyl)hexan-3-ol** shows a ~700-fold drop in affinity (

μM) and a rapid dissociation rate (

s⁻¹). The weakened enthalpy (

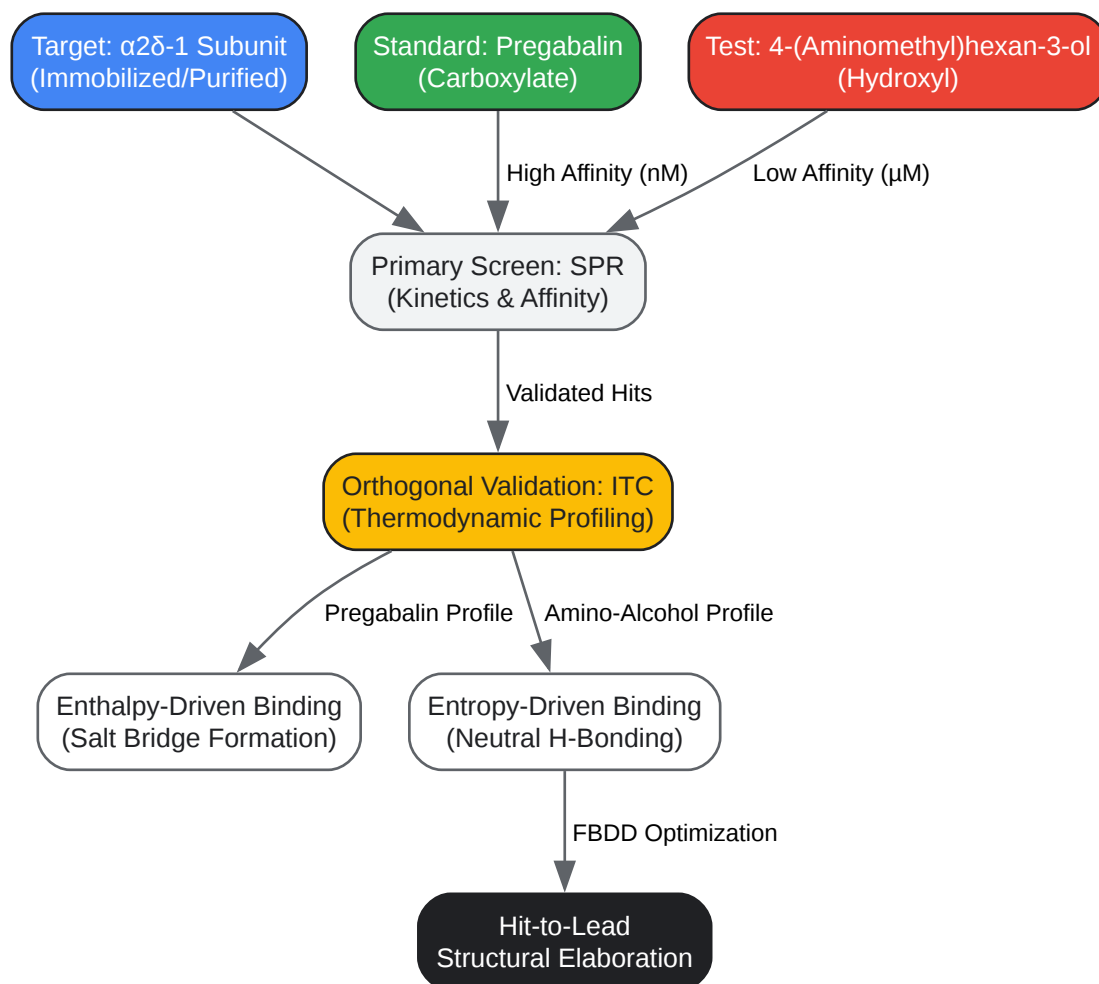
kcal/mol) confirms that the hydroxyl group only forms weaker, neutral hydrogen bonds.

However, the fragment exhibits a slightly more favorable entropic profile (

kcal/mol), likely due to the displacement of ordered water molecules without the rigid geometric constraints required by a salt bridge.

Mechanistic Pathway Visualization

The diagram below illustrates the biophysical triage workflow used to evaluate the causality of functional group substitutions in fragment libraries.



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Fig 1. Biophysical validation cascade for evaluating amino-alcohol fragments against α2δ-1.

References

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- Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues Source: DigitalCommons@TMC URL
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